2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H25N3OS and its molecular weight is 439.58. The purity is usually 95%.
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Biological Activity
The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel chemical entity with potential therapeutic applications. This article discusses its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological profiles based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H27N3OS, with a molecular weight of 405.6 g/mol. The structure includes an imidazole ring, a thioether linkage, and an indole moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H27N3OS |
Molecular Weight | 405.6 g/mol |
CAS Number | 1207026-15-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the indole and thioether components. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- Cell Viability Assays : The compound was tested using MTT assays, showing IC50 values in the micromolar range against several cancer cell lines.
- Mechanism of Action : Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
-
Aldosterone Synthase (CYP11B2) : In silico studies indicate that it may act as a selective inhibitor of CYP11B2, which is implicated in various cardiovascular diseases and cancer.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with the enzyme's active site, leading to potential therapeutic applications in managing hypertension and related disorders.
Study 1: Anticancer Evaluation
In a recent study published in Heliyon, researchers synthesized a series of imidazole derivatives, including our compound, and evaluated their anticancer activities. The study found that compounds with similar structural features exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of various imidazole derivatives, including our target compound. It was found that certain modifications in the structure led to improved selectivity and potency against aldosterone synthase, providing insights into designing more effective inhibitors .
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS/c1-20-11-13-23(14-12-20)25-17-28-27(30(25)18-21-7-3-2-4-8-21)32-19-26(31)29-16-15-22-9-5-6-10-24(22)29/h2-14,17H,15-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBCOGOWSUYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.